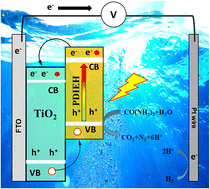A TiO2 nanorod and perylene diimide based inorganic/organic nanoheterostructure photoanode for photoelectrochemical urea oxidation†
Nanoscale Advances Pub Date: 2023-11-09 DOI: 10.1039/D3NA00294B
Abstract
Visible light-driven photoelectrochemical (PEC) urea oxidation using inorganic/organic nano-heterostructure (NH) photoanodes is an attractive method for hydrogen (H2) production. In this article, inorganic/organic NHs (TiO2/PDIEH) consisting of a N,N-bis(2-ethylhexyl)perylene-3,4,9,10-tetracarboxylic diimide (PDIEH) thin layer over TiO2 nanorods (NRs) were fabricated for the PEC urea oxidation reaction (UOR). In these NHs, a PDIEH layer was anchored on TiO2 NR arrays using the spin-coating technique, which is beneficial for the uniform deposition of PDIEH on TiO2 NRs. Uniform deposition facilitated adequate interface contact between PDIEH and TiO2 NRs. TiO2/PDIEH NHs achieved a high current density of 1.1 mA cm−2 at 1.96 VRHE compared to TiO2 NRs. TiO2/PDIEH offers long-term stability under light illumination with 90.21% faradaic efficiency. TiO2/PDIEH exhibits a solar-to-hydrogen efficiency of 0.52%. This outcome opens up new opportunities for inorganic/organic NHs for high-performance PEC urea oxidation.


Recommended Literature
- [1] PEGylated WS2 nanodrug system with erythrocyte membrane coating for chemo/photothermal therapy of cervical cancer†
- [2] Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations†
- [3] Back matter
- [4] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [5] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [6] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
- [7] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [8] 28. Chemistry of nitrosyl complexes. Part II. Exchange of 36Cl between nitrosyl chloride and some insoluble metal chlorides
- [9] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
- [10] Front cover










